Acetaldehyde, ethylidenehydrazone
Overview
Description
Acetaldehyde, ethylidenehydrazone is an organic compound with the molecular formula C₄H₈N₂ and a molecular weight of 84.1197 g/mol . It is also known by other names such as acetaldehyde azine, acetaldazine, ethanal ethylidenehydrazone, acetaldehydazine, bisethylidenehydrazine, and diethylidinehydrazine . This compound is characterized by its azine structure, which consists of two acetaldehyde molecules linked by a hydrazone bridge.
Preparation Methods
Acetaldehyde, ethylidenehydrazone can be synthesized through the reaction of acetaldehyde with hydrazine . The reaction typically involves mixing equimolar amounts of acetaldehyde and hydrazine under controlled conditions to form the desired product. The reaction can be represented as follows:
[ 2 \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH} = \text{N}-\text{N} = \text{CH}\text{CH}_3 + 2 \text{H}_2\text{O} ]
Chemical Reactions Analysis
Acetaldehyde, ethylidenehydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction of this compound can yield hydrazones or other reduced forms.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetaldehyde, ethylidenehydrazone has several scientific research applications, particularly in the fields of chemistry, biology, and industry. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazones and azines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which acetaldehyde, ethylidenehydrazone exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. It can also form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Acetaldehyde, ethylidenehydrazone can be compared with other similar compounds such as acetaldehyde hydrazone and acetaldazine. These compounds share structural similarities but differ in their chemical reactivity and applications. For example:
Acetaldehyde hydrazone: This compound has a similar structure but contains a single hydrazone linkage instead of the azine structure found in this compound.
Acetaldazine: This compound is another azine derivative of acetaldehyde but differs in its specific chemical properties and reactivity.
The uniqueness of this compound lies in its specific azine structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-[(E)-ethylideneamino]ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-3-5-6-4-2/h3-4H,1-2H3/b5-3+,6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNNMBYJCNKVIJ-GGWOSOGESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN=CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N=C/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592-56-3 | |
Record name | Acetaldehyde, ethylidenehydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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